molecular formula C10H14N2O B047601 N-(4-aminophenyl)-N-methylpropionamide CAS No. 112077-95-9

N-(4-aminophenyl)-N-methylpropionamide

Cat. No. B047601
CAS RN: 112077-95-9
M. Wt: 178.23 g/mol
InChI Key: GNQLYIOPOBUPER-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-N-methylpropionamide, also known as 4-AP, is a chemical compound that has been used in scientific research for several years. It is synthesized through a specific method and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Synthesis of Secondary Amines

Secondary amines are pivotal in the synthesis of various compounds, including pharmaceuticals and agrochemicalsN-(4-aminophenyl)-N-methylpropionamide serves as an important starting material for the preparation of secondary amines . These amines are integral to the production of antidepressants, psychedelic and opiate analgesics, and other significant compounds.

Electrochromic Polyimides

Novel electrochromic aromatic polyimides with pendent benzimidazole groups have been synthesized using derivatives of N-(4-aminophenyl)-N-methylpropionamide . These materials exhibit unique optical properties and are used in applications such as smart windows, displays, and variable light transmitters.

Optoelectronic Devices

Polycarbazole and its derivatives, which can be synthesized from N-(4-aminophenyl)-N-methylpropionamide , are used in optoelectronic devices due to their high charge carrier mobility and excellent morphological stability . These materials are suitable for use in nanodevices, rechargeable batteries, and electrochemical transistors.

Stimuli-Responsive Drug Release

The compound has been utilized in the synthesis of polymers for stimuli-responsive drug release systems. For example, poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions composite thin films have been developed for controlled drug delivery . These systems can respond to changes in pH, temperature, or other stimuli to release drugs at a targeted site within the body.

Nanocarrier-Based Drug Delivery Systems

N-(4-aminophenyl)-N-methylpropionamide: derivatives are also explored in the development of nanocarrier-based drug delivery systems (NDDSs). These systems offer improved pharmacokinetics and pharmacodynamics, making them crucial in advanced nanomedicine applications .

Electrospinning Technique for Nanofibers

Advancements in the preparation of poly(4-aminodiphenylaniline) nanofibers have been made using electrospinning techniques. These nanofibers, derived from N-(4-aminophenyl)-N-methylpropionamide , have potential applications in filtration, sensors, and tissue engineering .

properties

IUPAC Name

N-(4-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQLYIOPOBUPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction is carried out using an analogous method to (9b), using N-propionyl-N-methyl-4-nitroaniline (10a)(6.8 g, 32.86 mmol), 10%Pd on carbon (447 mg) in THF (75 ml). The hydrogenation yields an oil. ES+ (M+1) 178.87.
[Compound]
Name
( 9b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
447 mg
Type
catalyst
Reaction Step Four

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